molecular formula C12H19NO2 B3288706 [(4-Ethoxy-3-methoxyphenyl)methyl](ethyl)amine CAS No. 852399-85-0

[(4-Ethoxy-3-methoxyphenyl)methyl](ethyl)amine

Cat. No. B3288706
CAS RN: 852399-85-0
M. Wt: 209.28 g/mol
InChI Key: VGDPIDJPHACQEZ-UHFFFAOYSA-N
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Description

“(4-Ethoxy-3-methoxyphenyl)methylamine” is a chemical compound with the IUPAC name (4-ethoxy-3-methoxyphenyl)-N-methylmethanamine . It has a molecular weight of 195.26 . The compound is typically stored in a dark place, sealed in dry, at room temperature .


Molecular Structure Analysis

The InChI code for “(4-Ethoxy-3-methoxyphenyl)methylamine” is 1S/C11H17NO2/c1-4-14-10-6-5-9 (8-12-2)7-11 (10)13-3/h5-7,12H,4,8H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“(4-Ethoxy-3-methoxyphenyl)methylamine” is a solid or liquid at room temperature .

Scientific Research Applications

Electrophilic Amination and Catalytic Asymmetric Hydroboration

The compound (4-Ethoxy-3-methoxyphenyl)methyl(ethyl)amine shows relevance in electrophilic amination processes. A study demonstrated the use of this compound in the electrophilic amination of catecholboronate esters formed in the asymmetric hydroboration of vinylarenes. This process involves the generation of intermediates in catalytic hydroboration, which are then aminated to produce various amines (Knight et al., 1997).

Lipase-Catalyzed N-Acylation

The compound is relevant in the context of lipase-catalyzed kinetic resolution, a commercial method for preparing enantiopure amines. A study highlighted the use of ethyl methoxyacetate as an acylation reagent for the aminolysis of 1-phenylethanamine, significantly increasing the reaction rate. This method has been applied to other aminolysis reactions, illustrating the compound's importance in enhancing reaction rates in lipase-catalyzed processes (Cammenberg et al., 2006).

Applications in Solar Cell Technology

The compound has been applied in the field of polymer solar cells. A specific derivative, [6,6]-phenyl-C61-butyric acid 2-((2-(dimethylamino)ethyl)(methyl)amino)-ethyl ester, demonstrated use as an acceptor and cathode interfacial material in polymer solar cells. This research opens possibilities for its use in nano-structured organic solar cells, potentially enhancing the efficiency of these devices (Lv et al., 2014).

Synthesis of Schiff Bases and Heterocyclic Compounds

The compound plays a role in the synthesis of Schiff bases and heterocyclic compounds. A study utilized derivatives of 4-hydroxy-3-methoxybenzaldehyde in reactions to produce various Schiff bases. These findings demonstrate the compound's utility in organic synthesis, particularly in creating complex nitrogen-containing compounds (Dikusar & Kozlov, 2007).

Antimicrobial and Antifungal Applications

There is evidence of its application in the synthesis of new antimicrobial agents. Research has focused on creating triazole derivatives using various primary amines, including those derived from the compound . These synthesized compounds have shown promising antimicrobial activities, suggesting potential applications in combating bacterial and fungal infections (Bektaş et al., 2007).

Synthesis of Carbamates and Amides

This compound is utilized in the synthesis of carbamates and amides, essential in pharmaceutical and chemical industries. For example, reactions of (4-methoxyphenyl)amine, a derivative, with organosilicon isocyanates led to the formation of various ureas and formamides (Belova et al., 2017).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315-H319 , indicating that it can cause skin irritation and serious eye irritation. Precautionary statements include P264-P280-P302+P352-P305+P351+P338-P321-P332+P313-P337+P313-P362 , which provide guidance on how to handle the compound safely.

Mechanism of Action

properties

IUPAC Name

N-[(4-ethoxy-3-methoxyphenyl)methyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-4-13-9-10-6-7-11(15-5-2)12(8-10)14-3/h6-8,13H,4-5,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGDPIDJPHACQEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC(=C(C=C1)OCC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401257422
Record name 4-Ethoxy-N-ethyl-3-methoxybenzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401257422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

852399-85-0
Record name 4-Ethoxy-N-ethyl-3-methoxybenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=852399-85-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Ethoxy-N-ethyl-3-methoxybenzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401257422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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